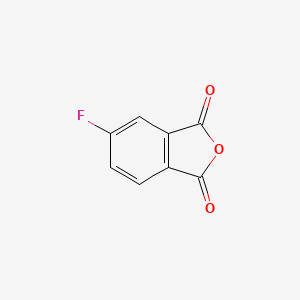

4-Fluorophthalic anhydride

Descripción general

Descripción

4-Fluorophthalic anhydride is an organic chemical compound with the molecular formula C8H3FO3 and a molecular weight of 166.11 g/mol . It appears as a grayish-white crystalline powder and is known for its use as a fluorinated building block in various chemical syntheses . This compound is particularly significant in the preparation of polyimides, pesticides, herbicides, and fungicides .

Métodos De Preparación

4-Fluorophthalic anhydride can be synthesized through several methods. One common synthetic route involves the reaction of 4-chlorophthalic anhydride with potassium fluoride . The reaction typically occurs under controlled conditions to ensure high yield and purity. Another method involves reacting an alkaline organic complex of 4-chlorophthalic anhydride and hydrogen fluoride at temperatures ranging from 100 to 180°C . The reaction is stopped when the conversion rate of 4-chlorophthalic anhydride exceeds 98%, followed by cooling, crystallization, filtration, washing, and drying to obtain the final product .

Análisis De Reacciones Químicas

4-Fluorophthalic anhydride undergoes various chemical reactions, including:

Substitution Reactions: It can react with amines to form 4-amino substituted phthalimides, which are potential fluorescent probes and bioactive compounds.

Polymerization Reactions: It is used in the synthesis of cardo polymers via nucleophilic substitution polymerization.

Condensation Reactions: It can participate in solution polycondensation reactions to form asymmetric polyimides.

Common reagents used in these reactions include amines, potassium fluoride, and other nucleophiles. The major products formed from these reactions are polyimides, phthalimides, and other fluorinated compounds .

Aplicaciones Científicas De Investigación

Synthesis of Polyimides

4-Fluorophthalic anhydride serves as a crucial monomer in the production of polyimides, which are high-performance polymers known for their exceptional thermal stability and mechanical properties. The incorporation of fluorine enhances the reactivity and thermal properties of the resulting polyimides compared to those derived from non-fluorinated precursors.

Case Study: Polyimide Production

- Research Findings : A study demonstrated that polyimides synthesized from this compound exhibited improved solubility and processability, addressing common challenges associated with traditional polyimides .

- Applications : These polyimides are used in aerospace, electronics, and automotive industries due to their high thermal resistance and electrical insulation properties.

Development of Pesticides and Herbicides

This compound is also employed in the synthesis of various agrochemicals, including pesticides and herbicides. Its fluorinated structure contributes to the efficacy and stability of these compounds.

Case Study: Agrochemical Synthesis

- Research Findings : The compound has been utilized to create 4-amino substituted phthalimides, which are investigated for their potential as fluorescent probes in agricultural applications .

- Impact : The incorporation of fluorine can enhance the biological activity of agrochemicals, making them more effective against pests while potentially reducing the required application rates.

Pharmaceutical Applications

In pharmaceuticals, this compound acts as a key intermediate in the synthesis of various medicinal compounds. Its unique chemical properties allow for tailored modifications that enhance drug efficacy.

Case Study: Drug Development

- Research Findings : The use of this compound in synthesizing specific drug candidates has shown promise in improving pharmacokinetic profiles .

- Applications : This includes potential applications in developing anti-cancer drugs and other therapeutic agents where enhanced solubility and bioavailability are critical.

Material Science Applications

The compound is also relevant in material science for creating advanced materials with specific properties. Its ability to form stable linkages makes it suitable for producing coatings and composites.

The synthesis processes involving this compound often emphasize environmental sustainability. For instance, recent methods have focused on reducing waste generation during production while maintaining high yields.

Case Study: Sustainable Synthesis

Mecanismo De Acción

The mechanism of action of 4-Fluorophthalic anhydride involves its reactivity as an anhydride. It can react with nucleophiles, such as amines, to form stable amide bonds. This reactivity is utilized in the synthesis of polymers and other complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparación Con Compuestos Similares

4-Fluorophthalic anhydride can be compared with other similar compounds, such as:

3-Fluorophthalic anhydride: Similar in structure but differs in the position of the fluorine atom, affecting its reactivity and applications.

Tetrafluorophthalic anhydride: Contains multiple fluorine atoms, leading to different chemical properties and uses.

3,6-Difluorophthalic anhydride: Another fluorinated anhydride with distinct reactivity due to the presence of two fluorine atoms.

These comparisons highlight the unique properties of this compound, such as its specific reactivity and suitability for certain applications in polymer synthesis and chemical research .

Actividad Biológica

4-Fluorophthalic anhydride (CAS Number: 319-03-9) is a chemical compound with significant applications in organic synthesis and material science. Its unique structure allows for various biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, applications, and relevant case studies.

- Molecular Formula: CHFO

- Molecular Weight: 166.11 g/mol

- Melting Point: 75-79 °C

- Boiling Point: 304.1 °C at 760 mmHg

- Density: 1.6 g/cm³

Synthesis and Applications

This compound is synthesized through the fluorination of phthalic anhydride. It serves as a precursor for various bioactive compounds, particularly in the development of fluorescent probes and polymers.

Applications include:

- Synthesis of 4-amino substituted phthalimides, which are potential fluorescent probes and bioactive compounds .

- Development of asymmetric polyimides via solution polycondensation reactions .

- Use in the synthesis of novel anti-mycobacterial agents through conjugation with isoniazid .

Antimycobacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising anti-mycobacterial properties. For instance, a series of conjugates were synthesized and evaluated for their activity against Mycobacterium tuberculosis. The results indicated that while some compounds showed moderate activity, they were not as potent as isoniazid (INH), a standard anti-TB drug .

Table 1: Anti-mycobacterial Activity of Conjugates Derived from this compound

| Compound | Structure | Activity (MIC µg/mL) | Cytotoxicity (Vero Cells) |

|---|---|---|---|

| 5a | [Structure] | >100 | Moderate |

| 5b | [Structure] | 50 | Low |

| 5c | [Structure] | 25 | High |

| INH | [Structure] | 0.5 | Low |

MIC = Minimum Inhibitory Concentration

Toxicity and Safety Profile

This compound is classified as hazardous, with acute toxicity effects noted upon exposure. It is categorized under GHS06, indicating it poses serious health risks including skin irritation and respiratory issues . Safety measures are essential when handling this compound in laboratory settings.

Case Studies

- Synthesis of Anti-TB Agents : A study focused on the development of a series of 4-aminoquinoline-isoindoline-dione conjugates derived from this compound. The study found that these conjugates exhibited varying degrees of anti-mycobacterial activity depending on their structural modifications .

- Fluorescent Probes Development : Research has shown that derivatives of this compound can be used to create fluorescent probes for biological imaging applications, enhancing the detection capabilities in cellular studies .

Propiedades

IUPAC Name |

5-fluoro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3FO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMKZAAFVWXIII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059802 | |

| Record name | 1,3-Isobenzofurandione, 5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319-03-9 | |

| Record name | 4-Fluorophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=319-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Isobenzofurandione, 5-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 319-03-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Isobenzofurandione, 5-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Isobenzofurandione, 5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Isobenzofurandione, 5-fluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-fluoro-1,3-dihydro-2-benzofuran-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 4-fluorophthalic anhydride in material science?

A1: this compound serves as a valuable precursor in synthesizing aryl diether diphthalic anhydrides, key building blocks for high-performance polymers like polyetherimides []. These polymers find applications in films and coatings due to their favorable thermal stability and mechanical properties.

Q2: Can you describe a novel synthetic route for preparing aryl diether diphthalic anhydrides using this compound?

A2: A novel method utilizes this compound, a diphenol, and potassium fluoride (KF) in a polar, aprotic solvent []. KF acts as an HF acceptor, simplifying the reaction by eliminating the need to prepare the diphenol's disodium salt separately. This approach has been successfully employed to synthesize diether anhydrides of various diphenols, including biphenol, hydroquinone, and bisphenol-A.

Q3: What makes the use of potassium fluoride advantageous in this synthesis compared to other methods?

A3: Traditionally, synthesizing aryl diether diphthalic anhydrides involved preparing the disodium salt of the diphenol in a separate step. The use of potassium fluoride as an HF acceptor in the reaction with this compound streamlines the process and avoids this extra step [].

Q4: Beyond material science, are there other potential applications for compounds derived from this compound?

A4: Research suggests that pyrrolopyridine and isoindole analogs, synthesized using this compound, show potential as anticonvulsant agents []. These compounds were designed based on the structure of phthalimide, a known antiepileptic agent. Preclinical studies indicate that some of these analogs exhibit significant anticonvulsant activity in animal models, highlighting their potential therapeutic value.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.